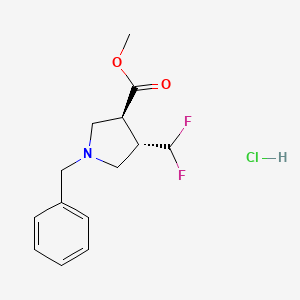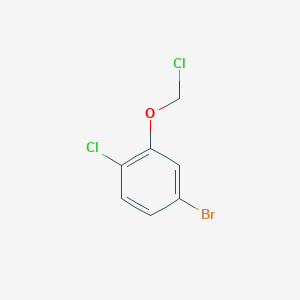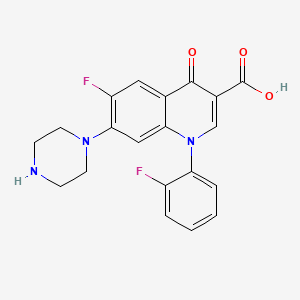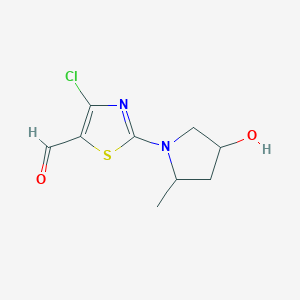
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a difluoromethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides under basic conditions.
Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Esterification: The carboxylate group is introduced through esterification reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl (3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both benzyl and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H18ClF2NO2 |
|---|---|
分子量 |
305.75 g/mol |
IUPAC名 |
methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H/t11-,12-;/m1./s1 |
InChIキー |
NUJIRRHTZVSJFD-MNMPKAIFSA-N |
異性体SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C(F)F)CC2=CC=CC=C2.Cl |
正規SMILES |
COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)


![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)


